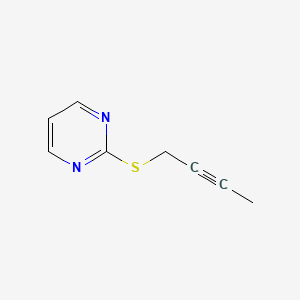

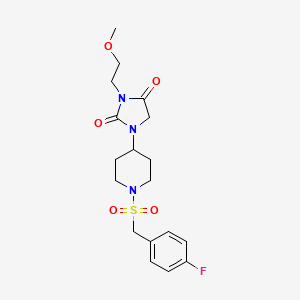

2-(But-2-yn-1-ylthio)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(But-2-yn-1-ylthio)pyrimidine” is a derivative of pyrimidine, an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves various methods. One efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol as the one carbon source . The reaction tolerates many important functional groups .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Computational spectroscopic analytical items (IR, NMR and UV–Vis) were calculated using the more popular DFT methods and the predicted results were compared with the reported experimental ones .Chemical Reactions Analysis

Pyrimidines are versatile objects for chemical modification. This class of heterocyclic compounds is represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(But-2-yn-1-ylthio)pyrimidine, focusing on six unique fields:

Antimicrobial Agents

2-(But-2-yn-1-ylthio)pyrimidine derivatives have shown promising antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics. Their mechanism often involves disrupting microbial cell walls or interfering with essential microbial enzymes .

Anticancer Research

Pyrimidine derivatives, including 2-(But-2-yn-1-ylthio)pyrimidine, are extensively studied for their anticancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of tumor cells. They are being explored for use in chemotherapy, targeting specific cancer cell pathways .

Anti-inflammatory Applications

Research has indicated that 2-(But-2-yn-1-ylthio)pyrimidine compounds possess significant anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes them potential candidates for treating inflammatory diseases like arthritis .

Antiviral Agents

Pyrimidine derivatives are also being investigated for their antiviral activities. Compounds like 2-(But-2-yn-1-ylthio)pyrimidine can inhibit viral replication by targeting viral enzymes or interfering with viral RNA synthesis. This application is particularly relevant in the development of treatments for viral infections such as HIV and hepatitis .

Neuroprotective Agents

There is growing interest in the neuroprotective effects of pyrimidine derivatives. 2-(But-2-yn-1-ylthio)pyrimidine has shown potential in protecting neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. These compounds could be developed into drugs that slow down or prevent the progression of these diseases .

Agricultural Chemicals

In agriculture, 2-(But-2-yn-1-ylthio)pyrimidine derivatives are explored for their potential as herbicides and fungicides. These compounds can protect crops from pests and diseases, improving yield and reducing the need for traditional chemical pesticides. Their mode of action typically involves disrupting the metabolic processes of the target organisms .

Wirkmechanismus

Target of Action

The primary targets of 2-(But-2-yn-1-ylthio)pyrimidine are likely to be enzymes involved in the synthesis and metabolism of pyrimidine ribonucleotides . Pyrimidine ribonucleotides are essential for cell growth and proliferation, serving as the building blocks for nucleic acids and precursors for cell membrane synthesis . Therefore, modulating the levels of these ribonucleotides can influence cell growth and proliferation .

Mode of Action

They mimic the natural substrates of these enzymes, leading to the incorporation of the analogue into the DNA structure, which can disrupt normal DNA function and replication .

Biochemical Pathways

2-(But-2-yn-1-ylthio)pyrimidine likely affects the de novo synthesis and salvage pathways of pyrimidine ribonucleotides . These pathways are responsible for maintaining cellular pyrimidine ribonucleotide pools, which are essential for various cellular processes, including RNA and DNA synthesis, glycogen and cell membrane precursor synthesis, protein and lipid glycosylation, and detoxification processes like glucuronidation .

Pharmacokinetics

Pyrimidine analogues are generally considered prodrugs that need to be activated within the cell . The intracellular activation involves several metabolic steps, including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The formed nucleotides are responsible for the pharmacological effects .

Result of Action

The molecular and cellular effects of 2-(But-2-yn-1-ylthio)pyrimidine’s action are likely to be related to its interference with DNA synthesis and function . By incorporating into the DNA structure, it can disrupt normal DNA function and replication, potentially leading to cell death . This mechanism is often exploited in cancer therapy, where the aim is to inhibit the growth and proliferation of cancer cells .

Action Environment

The action, efficacy, and stability of 2-(But-2-yn-1-ylthio)pyrimidine can be influenced by various environmental factors. For instance, the presence of other molecules can affect its absorption, distribution, metabolism, and excretion . Additionally, the cellular environment, such as the pH, presence of other drugs, and specific cellular characteristics, can also impact its action .

Safety and Hazards

According to the safety data sheet, pyrimidines are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are flammable liquids and vapors. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years. They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . This versatility of pyrimidine-based drugs provides insight to researchers considering the pyrimidine scaffold as a chemotype in future drug candidates in order to counteract medical conditions previously deemed untreatable .

Eigenschaften

IUPAC Name |

2-but-2-ynylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-2-3-7-11-8-9-5-4-6-10-8/h4-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSGMXSQDNUTPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCSC1=NC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(But-2-yn-1-ylthio)pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2911799.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2911809.png)

![6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2911810.png)

![(E)-N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2911811.png)

![5-Phenylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B2911817.png)